molecular formula C12H14N2O6 B10960820 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid

5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid

Cat. No.: B10960820
M. Wt: 282.25 g/mol
InChI Key: IESNZOWOOLFOEW-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an amino group attached to a phenyl ring, along with a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid typically involves multiple steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 4-position.

    Amidation: The nitrated product is then reacted with glutaric anhydride to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides, under conditions like heating or the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 5-[(2-Methoxy-4-aminophenyl)amino]-5-oxopentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methoxy-4-nitroaniline and glutaric acid.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be used to study enzyme interactions, particularly those involving nitro and amino groups. It could serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The presence of both nitro and amino groups suggests it could be modified to produce compounds with antibacterial or anticancer properties.

Industry

In industrial applications, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure might impart desirable properties to these products.

Mechanism of Action

The mechanism by which 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid exerts its effects would depend on its specific application. For instance, if used as a drug precursor, its mechanism might involve the interaction of its functional groups with biological targets such as enzymes or receptors. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Methoxyphenyl)amino]-5-oxopentanoic acid:

    5-[(2-Nitrophenyl)amino]-5-oxopentanoic acid: Lacks the methoxy group, which could affect its solubility and chemical behavior.

    5-[(4-Nitrophenyl)amino]-5-oxopentanoic acid: The position of the nitro group is different, which might influence its reactivity and interactions.

Uniqueness

The combination of a methoxy group, a nitro group, and an amino group in 5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid makes it unique. This specific arrangement of functional groups can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O6/c1-20-10-7-8(14(18)19)5-6-9(10)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17)

InChI Key

IESNZOWOOLFOEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O

Origin of Product

United States

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